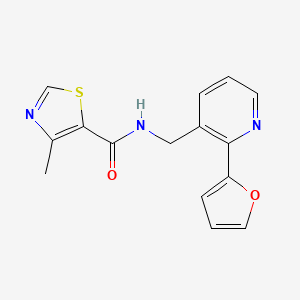

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-2-6-16-13(11)12-5-3-7-20-12/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDVBGOHBMUSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Coupling Reactions: The final compound is obtained by coupling the furan, pyridine, and thiazole intermediates through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.

Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

Chemical Biology: Employed in the design of probes for studying cellular processes.

Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential bacterial processes. The compound targets specific enzymes involved in bacterial cell wall synthesis or DNA replication, thereby exerting its antibacterial effects. The exact molecular pathways and targets can vary depending on the bacterial strain and the specific structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-5-carboxamides and related heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Key Differentiators

Substituent Diversity :

- The target compound’s (2-(furan-2-yl)pyridin-3-yl)methyl group introduces a fused heteroaromatic system absent in dichlorobenzyl or trifluoromethylphenyl analogs. This may enhance π-π stacking interactions with biological targets .

- Compared to nitrofurans (e.g., 22a), the thiazole core provides greater metabolic stability, as nitrofurans are prone to nitroreductase-mediated degradation .

Synthetic Complexity :

- The pyridinyl-furan methyl group requires additional steps for amine synthesis and coupling compared to simpler substituents (e.g., dichlorobenzyl in ).

Biological Activity: Antiviral Potential: Dichlorobenzyl-thiazole carboxamides inhibit flavivirus entry (EC₅₀ ~1–10 µM) , suggesting the target compound may share similar mechanisms. Antimicrobial Activity: Nitrofuran analogs (e.g., 22a) exhibit IC₅₀ values of 0.2–2 µM against Trypanosoma cruzi , but the thiazole core’s broader selectivity remains untested.

Physicochemical Properties

- The target compound’s moderate LogP and rotatable bonds suggest balanced solubility and membrane permeability, favorable for oral bioavailability.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a pyridine ring, and a thiazole ring. Its molecular formula is , which contributes to its diverse reactivity and biological properties. The presence of multiple heterocycles enhances its interaction with biological targets.

Antibacterial Activity

This compound has shown promising antibacterial properties. Research indicates that it may inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as topoisomerases. For instance, certain thiazole derivatives have demonstrated significant inhibitory effects on Staphylococcus aureus topoisomerase IV, with IC50 values as low as 0.008 µg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound also exhibits anticancer properties. Studies have shown that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be closely linked to its structural components:

- Furan Ring : Contributes to the electron density and reactivity, enhancing the compound's ability to interact with biological targets.

- Pyridine Ring : Often involved in hydrogen bonding with biological macromolecules, which is crucial for binding affinity.

- Thiazole Ring : Plays a significant role in the compound's cytotoxicity against cancer cells; modifications at specific positions can significantly alter activity.

Antimicrobial Studies

A study evaluated various thiazole derivatives for their antimicrobial efficacy against several pathogens. The results showed that compounds similar to this compound exhibited superior activity compared to traditional antibiotics like ampicillin .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 1 | S. aureus | 0.008 |

| 2 | E. coli | 0.012 |

| 3 | Pseudomonas | 0.015 |

Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, leading to cell death at concentrations significantly lower than conventional treatments .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | <1 | Apoptosis induction |

| Jurkat | <1 | Cell cycle arrest |

| HepG2 | >1000 | Selective toxicity |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide?

Answer:

The synthesis of this compound involves multi-step protocols, typically requiring:

- Coupling reactions : Amide bond formation between the thiazole-5-carboxylic acid and the substituted pyridinylmethylamine intermediate.

- Functional group protection : Use of Boc or Fmoc groups to protect reactive amines during synthesis (observed in analogous compounds) .

- Chromatographic monitoring : TLC or HPLC to track reaction progress, ensuring intermediates are free from byproducts (e.g., unreacted starting materials) .

- Purification : Recrystallization in ethanol or column chromatography with gradients of ethyl acetate/hexane to isolate the final product .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the furan (δ 6.3–7.4 ppm), pyridine (δ 7.5–8.5 ppm), and thiazole (δ 2.5 ppm for methyl) moieties .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~342.12) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Answer:

Contradictions often arise due to:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm stock solution stability via UV-Vis spectroscopy .

- Assay interference : Thiazole derivatives may chelate metal ions; include control experiments with EDTA to rule out false positives .

- Target selectivity profiling : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm on-target effects .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

Proposed workflows:

- Computational docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs), guided by the furan-pyridine-thiazole pharmacophore .

- Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts in lysates treated with the compound .

- Metabolomic profiling : LC-MS-based untargeted metabolomics to map pathway perturbations (e.g., purine or lipid metabolism) .

Advanced: What structural analogs of this compound have been studied, and how do their SAR profiles compare?

Answer:

Key analogs and structure-activity relationship (SAR) insights:

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

- Long-term stability : Confirm integrity via quarterly HPLC analysis; reformulate if purity drops below 90% .

Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?

Answer:

- LogP prediction : Use SwissADME to adjust substituents (e.g., adding polar groups) for improved aqueous solubility .

- CYP450 inhibition screening : Schrödinger’s QikProp to predict metabolic liabilities (e.g., CYP3A4/2D6 interactions) .

- BBB permeability : Molecular dynamics simulations to assess passive diffusion through lipid bilayers .

Advanced: What experimental controls are critical for validating in vitro bioactivity data?

Answer:

- Vehicle controls : Include DMSO at equivalent concentrations to rule out solvent effects .

- Positive/Negative controls : Use known inhibitors/agonists (e.g., staurosporine for kinase assays) .

- Counter-screens : Test against unrelated targets (e.g., unrelated enzymes) to confirm specificity .

Basic: How can researchers troubleshoot low yields in the final coupling step?

Answer:

- Activation reagents : Replace EDC/HOBt with HATU for improved carboxamide coupling efficiency .

- Temperature optimization : Conduct reactions under reflux (e.g., 80°C in ethanol) to accelerate kinetics .

- Byproduct scavengers : Add molecular sieves to absorb water in Schlenk flask setups .

Advanced: What strategies address discrepancies between computational predictions and experimental binding data?

Answer:

- Ensemble docking : Account for protein flexibility by docking into multiple conformations (e.g., from MD trajectories) .

- Water network analysis : Use 3D-RISM to identify critical water molecules in binding pockets .

- Alchemical free energy calculations : Compute relative binding energies (ΔΔG) for analogs to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.